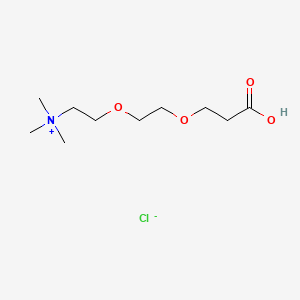
2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride is a chemical compound with the molecular formula C10H22ClNO4 and a molecular weight of 255.74 g/mol . This compound is known for its high purity and is often used in pharmaceutical testing and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using bulk manufacturing processes. These processes involve the use of large reactors and continuous flow systems to maintain consistent quality and high production rates . The compound is then purified through various techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions to yield different reduced forms.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols . Substitution reactions often result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride include:
- 2-(2-(2-Carboxyethoxy)ethoxy)ethyl N-acetyltyrosylseryltyrosylphenylalanylprolylserylvalinate
- 2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethanaminium bromide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties . This makes it particularly valuable in certain research and industrial applications where these properties are desired .
Biological Activity
2-(2-(2-Carboxyethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium chloride, also known as a quaternary ammonium compound, is a synthetic organic compound with potential biological applications. Its structure includes a trimethylammonium group, which is often associated with antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential therapeutic uses.
- Molecular Formula : C10H22ClNO
- Molecular Weight : 255.74 g/mol
- CAS Number : 2618724-70-0
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity against various pathogens. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using human cell lines have shown that while the compound exhibits antimicrobial properties, it also demonstrates cytotoxic effects at higher concentrations.
Table 2: Cytotoxicity Data
Study on Antibacterial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various QACs, including the compound . The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
Study on Cytotoxic Effects
In another investigation, researchers assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while it possesses antimicrobial properties, its use must be carefully controlled due to its cytotoxicity at elevated concentrations. This study highlights the importance of balancing efficacy and safety in therapeutic applications.
Properties
Molecular Formula |
C10H22ClNO4 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-[2-(2-carboxyethoxy)ethoxy]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-11(2,3)5-7-15-9-8-14-6-4-10(12)13;/h4-9H2,1-3H3;1H |
InChI Key |
FIFUELXKRDSSIH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOCCOCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















